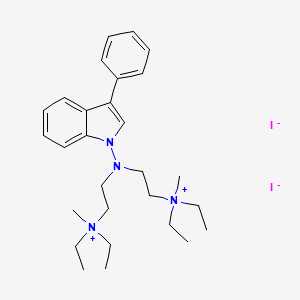
Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) is a complex organic compound that features an indole moiety, a phenyl group, and a diiodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) typically involves the reaction of 3-phenylindole with diethylmethylamine and subsequent quaternization with diiodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diiodide counterion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The diiodide counterion may also play a role in modulating the compound’s overall charge and solubility, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(1-indolyl)propan-1-ammonium chloride
- 3-(1-indolyl)-N,N,N-trimethylpropan-1-ammonium chloride
Uniqueness
Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) is unique due to its specific structural features, including the presence of both an indole moiety and a phenyl group, as well as the diiodide counterion
Properties
CAS No. |
74758-21-7 |
|---|---|
Molecular Formula |
C28H44I2N4 |
Molecular Weight |
690.5 g/mol |
IUPAC Name |
2-[2-[diethyl(methyl)azaniumyl]ethyl-(3-phenylindol-1-yl)amino]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C28H44N4.2HI/c1-7-31(5,8-2)22-20-29(21-23-32(6,9-3)10-4)30-24-27(25-16-12-11-13-17-25)26-18-14-15-19-28(26)30;;/h11-19,24H,7-10,20-23H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SFRSIIXBHLHCQE-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCN(CC[N+](C)(CC)CC)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
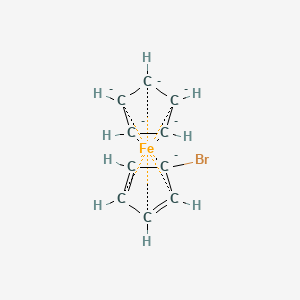


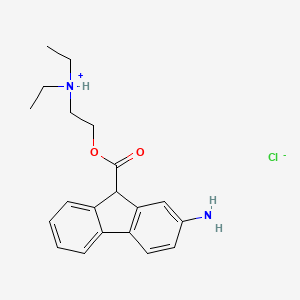
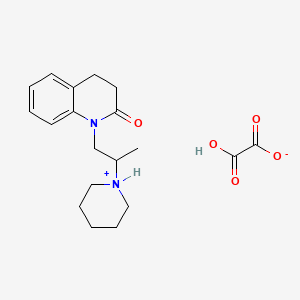
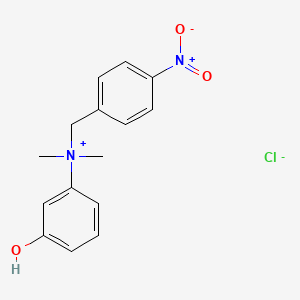
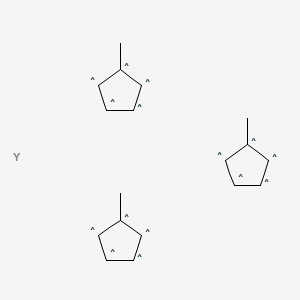
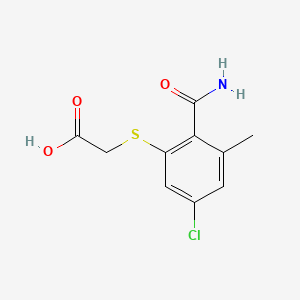
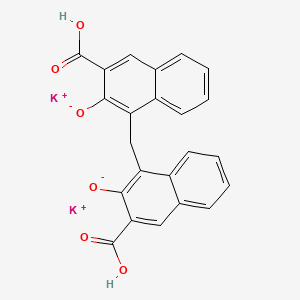


![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
